molecular formula C9H13BN2O3 B13934644 (4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid

(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid

Cat. No.: B13934644
M. Wt: 208.02 g/mol
InChI Key: QYRZNRNLDFJRPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid typically involves the reaction of a suitable pyrimidine precursor with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The methoxy and methylcyclopropyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction may produce borane derivatives .

Scientific Research Applications

(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylcyclopropyl groups enhances its reactivity and stability, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H13BN2O3

Molecular Weight

208.02 g/mol

IUPAC Name

[4-methoxy-6-(1-methylcyclopropyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C9H13BN2O3/c1-9(3-4-9)7-6(10(13)14)8(15-2)12-5-11-7/h5,13-14H,3-4H2,1-2H3

InChI Key

QYRZNRNLDFJRPN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=CN=C1OC)C2(CC2)C)(O)O

Origin of Product

United States

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